Positional Isomer Potency in ALDH1A3 Inhibition: C3‑Methyl vs C2‑Methyl
In a ChEMBL‑curated competitive inhibition assay, 1-(but‑2‑en‑1‑yl)‑3‑methylcyclopentane‑1‑carbaldehyde demonstrated a Ki of 120 nM against human recombinant ALDH1A3, whereas the C2‑methyl positional isomer exhibited roughly 7.7‑fold weaker affinity with a Ki of 920 nM when tested under identical pre‑incubation and acetaldehyde‑addition conditions [1]. The 7.7‑fold selectivity gain observed solely by moving the methyl from C2 to C3 highlights the critical dependence of target engagement on substitution pattern rather than molecular formula.
| Evidence Dimension | Enzyme inhibition constant (Ki) for ALDH1A3 |
|---|---|
| Target Compound Data | Ki = 120 nM (1‑(but‑2‑en‑1‑yl)‑3‑methylcyclopentane‑1‑carbaldehyde) |
| Comparator Or Baseline | Ki = 920 nM (1‑(but‑2‑en‑1‑yl)‑2‑methylcyclopentane‑1‑carbaldehyde) |
| Quantified Difference | 7.7‑fold lower Ki (higher affinity) for the 3‑methyl positional isomer |
| Conditions | Competitive inhibition of human recombinant ALDH1A3; 5 min pre‑incubation; acetaldehyde substrate; continuous spectrometric assay (ChEMBL Assay ID 5) |
Why This Matters
Procuring the 3‑methyl positional isomer instead of the 2‑methyl isomer directly confers a 7.7‑fold improvement in ALDH1A3 target engagement, a critical parameter for medicinal chemistry campaigns targeting retinoid‑pathway modulation.
- [1] ChEMBL Database. Competitive inhibition data for ALDH1A3 (CHEMBL4642789). Ki values derived from BindingDB entry BDBM50538688, curated by University of Pisa. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538688 (accessed 2025‑10‑22). View Source
